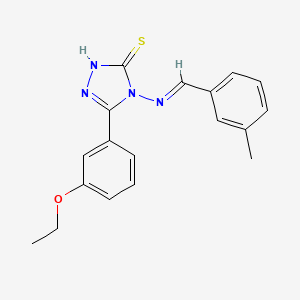
5-(3-Ethoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-ethoxybenzaldehyde with 3-methylbenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 5-(3-Ethoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(3-Ethoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol may exhibit unique biological activities due to the specific positioning of its ethoxy and methyl groups. These structural differences can influence its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
5-(3-Ethoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C18H18N4OS and a molecular weight of 338.4 g/mol. Its structure features a triazole ring, an ethoxyphenyl group, and a benzylidene amino group, which contribute to its unique reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In particular, this compound has been evaluated for its efficacy against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| IGR39 (Melanoma) | 25 | High |
| MDA-MB-231 | 30 | Moderate |
| Panc-1 | 35 | Moderate |
The compound exhibited a notable selectivity towards melanoma cells compared to normal cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be further explored for use in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation and bacterial growth. Molecular docking studies have indicated strong binding affinities to target proteins involved in these processes .
Case Studies
In a recent study examining various derivatives of triazole-thiol compounds, several were identified as having significant anticancer activity. The specific compound under review was among those that demonstrated higher cytotoxicity against targeted cancer cells while maintaining low toxicity towards normal cells .
Properties
CAS No. |
497949-85-6 |
|---|---|
Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-9-5-8-15(11-16)17-20-21-18(24)22(17)19-12-14-7-4-6-13(2)10-14/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
DRRBNTKLCNDBKT-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















